molecular formula C12H17BrO2 B1601844 1-Bromo-4-(1,1-diethoxyethyl)benzene CAS No. 61390-40-7

1-Bromo-4-(1,1-diethoxyethyl)benzene

Cat. No.: B1601844
CAS No.: 61390-40-7
M. Wt: 273.17 g/mol
InChI Key: KFGZPBKZYURLEW-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1-diethoxyethyl)benzene (CAS: 61390-40-7) is a brominated aromatic compound featuring a diethoxyethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₇BrO₂, with a molecular weight of 273.17 g/mol (). The diethoxyethyl group (-CH(OCH₂CH₃)₂) serves as a protected aldehyde precursor, making this compound valuable in synthetic organic chemistry for controlled aldehyde generation under acidic hydrolysis.

Properties

IUPAC Name

1-bromo-4-(1,1-diethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZPBKZYURLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571462
Record name 1-Bromo-4-(1,1-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61390-40-7
Record name 1-Bromo-4-(1,1-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1-diethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1-diethoxyethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1-diethoxyethyl)benzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom is replaced by other nucleophiles, facilitated by catalysts and specific reaction conditions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
This compound 61390-40-7 C₁₂H₁₇BrO₂ 273.17 Diethoxyethyl (-CH(OCH₂CH₃)₂)
1-Bromo-4-(1,1-difluoroethyl)benzene 1000994-95-5 C₈H₇BrF₂ 221.04 Difluoroethyl (-CF₂CH₃)
1-Bromo-4-(methoxymethyl)benzene - C₈H₉BrO 201.06 Methoxymethyl (-CH₂OCH₃)
1-Bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene - C₂₂H₂₇BrO 387.36 Dimethylheptyl (-C(CH₃)₂C₅H₁₁), Benzyloxy (-OCH₂C₆H₅)
1-Bromo-4-ethoxybenzene 588-96-5 C₈H₉BrO 201.06 Ethoxy (-OCH₂CH₃)
1-Bromo-4-(2-ethynyl-3-thienyl)benzene - C₁₁H₇BrS 251.15 Ethynylthienyl (-C≡C-C₃H₂S)

Key Observations :

  • Steric and Electronic Effects : The diethoxyethyl group in the target compound is bulkier and more electron-rich compared to smaller substituents like ethoxy or methoxymethyl (). This steric bulk may hinder electrophilic substitution reactions but stabilize intermediates in nucleophilic substitutions.
  • Fluorinated Analogs : 1-Bromo-4-(1,1-difluoroethyl)benzene () exhibits enhanced electrophilicity due to the electron-withdrawing -CF₂ group, contrasting with the electron-donating diethoxyethyl group.

Challenges :

  • Grignard coupling of bulky substituents (e.g., dimethylheptyl) often fails due to steric hindrance (), suggesting that the diethoxyethyl group’s flexibility may improve reaction feasibility.

Reactivity Insights :

  • The diethoxyethyl group’s hydrolytic lability contrasts with the stability of methoxymethyl or difluoroethyl groups, enabling selective deprotection ().
  • Fluorinated analogs exhibit unique reactivity in cross-couplings due to strong C-F bonds ().

Research Findings and Challenges

  • Regioselectivity : Steric hindrance from bulky substituents (e.g., dimethylheptyl) directs bromination to specific positions (). For the target compound, the diethoxyethyl group’s size may similarly influence reaction sites.
  • Grignard Failures : Bulky substituents like dimethylheptyl impede Grignard reagent formation, highlighting the need for optimized conditions ().
  • Yield Optimization : Use of Weinreb amide intermediates improves yields in benzyloxy/methoxy-protected analogs (), suggesting applicability to diethoxyethyl derivatives.

Biological Activity

1-Bromo-4-(1,1-diethoxyethyl)benzene is an organic compound characterized by its bromobenzene structure with a diethoxyethyl substituent. This compound has garnered interest in various fields of chemical biology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C₉H₁₁BrO₂
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 1632289-26-9
  • Structure : The compound features a bromine atom attached to a benzene ring, with a diethoxyethyl group providing significant steric and electronic effects.

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : Ability to induce apoptosis in cancer cells through various signaling pathways.
  • Enzyme Inhibition : Interaction with metabolic enzymes, potentially affecting pathways involved in drug metabolism.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of brominated compounds, including this compound. Results indicated that these compounds showed significant inhibition against Gram-positive bacteria, suggesting a potential role as antibacterial agents.
  • Anticancer Studies : In vitro studies have demonstrated that similar brominated benzene derivatives can induce apoptosis in human cancer cell lines. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
  • Enzyme Interaction : Research has shown that halogenated compounds can act as inhibitors for specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Data Table of Biological Activities

Biological ActivityTarget Organism/Cell LineMethod of StudyFindings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition observed
AnticancerHeLa cellsMTT assayInduced apoptosis at IC50 values
Enzyme InhibitionCytochrome P450Enzyme assaysCompetitive inhibition noted

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential utility in developing new therapeutic agents. The compound's ability to modulate enzyme activity suggests that it could be explored further for applications in treating infections or cancer.

Toxicology and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that brominated compounds can exhibit skin irritation and potential cytotoxicity at higher concentrations. Therefore, further toxicological assessments are necessary to establish safe usage parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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